1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
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Overview
Description
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolo[2,3-b]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the 3-position, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Mannich bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration at the 3-position can yield nitro derivatives, while bromination can produce bromo derivatives .
Scientific Research Applications
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Comparison with Similar Compounds
- 2-Isopropyl-1H-pyrrolo[2,3-b]pyridine
- 2-(2-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
- 2-(3-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
- 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This compound’s ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6(2)12-9-7(4-3-5-11-9)8(13)10(12)14/h3-6H,1-2H3 |
InChI Key |
SMOGVJQUZICPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC=N2)C(=O)C1=O |
Origin of Product |
United States |
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